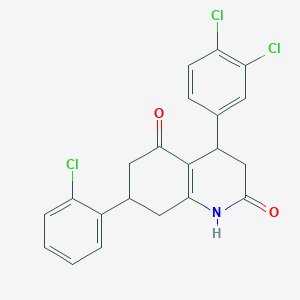

![molecular formula C20H17N3O3S B4624169 isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)

isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate

Overview

Description

Synthesis Analysis

The synthesis of compounds related to isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate often involves multi-step reactions and the use of specific reagents. For instance, Moriya and Yoneda (1982) described the synthesis of methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate, which is synthesized using 3-(aminomethylene)-3H-indoles with methyl α-isocyanoacetate in various solvents, highlighting the complexity and versatility of reactions involving indole derivatives (Moriya & Yoneda, 1982).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using X-ray crystallography and spectroscopic methods. For example, Dyachenko and Rusanov (2003) synthesized a structurally related compound and determined its structure through X-ray crystallography, demonstrating the importance of structural analysis in understanding these complex molecules (Dyachenko & Rusanov, 2003).

Chemical Reactions and Properties

The chemical reactions of isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate and similar compounds involve various nucleophilic and electrophilic reagents. Kisaki et al. (1974) explored the reactions of methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates with different nucleophiles, leading to the formation of diverse products (Kisaki et al., 1974).

Scientific Research Applications

Thermoresponsive Polymers

Poly(N-isopropylacrylamide) (PNIPAM) is a thermoresponsive polymer extensively studied for applications in drug delivery systems. Its ability to undergo a reversible phase transition in response to temperature changes makes it a candidate for controlled release mechanisms (Convertine et al., 2004). Similarly, research on the oxidation of ferrocenemethanol grafted to a hydrogel network incorporating cysteine showcases the development of smart materials capable of undergoing volume phase transitions triggered by oxidation states, which could be applied in various biomedical fields (Kaniewska et al., 2013).

Bioengineering Applications

PNIPAM substrates have been utilized for the nondestructive release of biological cells and proteins, highlighting their potential in bioengineering applications such as tissue transplantation and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010). This indicates the compound's role in developing bioresponsive surfaces and scaffolds for tissue engineering.

Molecular Engineering for Solar Cells

The molecular engineering of organic sensitizers for solar cell applications involves designing molecules with donor, electron-conducting, and anchoring groups. Research in this area has led to the development of sensitizers with high incident photon-to-current conversion efficiency, demonstrating the compound's utility in enhancing renewable energy technologies (Kim et al., 2006).

Polymer Synthesis and Functionalization

RAFT polymerization techniques have been applied to synthesize branched acrylic copolymers, providing a method for creating complex polymer architectures with potential applications in drug delivery, tissue engineering, and as smart materials (Vo et al., 2007). The controlled synthesis of water-soluble and thermoresponsive polymers containing proline and hydroxyproline moiety further illustrates the versatility of acrylamide-based compounds in designing functional polymers (Mori et al., 2008).

Stimuli-Responsive Materials

The development of stimuli-responsive copolymer brush surfaces for separating basic biomolecules exemplifies the application of acrylamide-based compounds in creating advanced materials for biochemical separations (Nagase et al., 2010). Such materials offer tunable properties for selective separation processes, crucial for analytical and preparative biochemistry.

properties

IUPAC Name |

propan-2-yl 2-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-12(2)26-20(25)16-7-8-27-19(16)23-18(24)13(10-21)9-14-11-22-17-6-4-3-5-15(14)17/h3-9,11-12,22H,1-2H3,(H,23,24)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSCPJLGYDHRJC-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)C1=C(SC=C1)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propan-2-yl 2-{[(2E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino}thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624098.png)

![1-(2-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4624100.png)

![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)

![N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4624120.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)

![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)